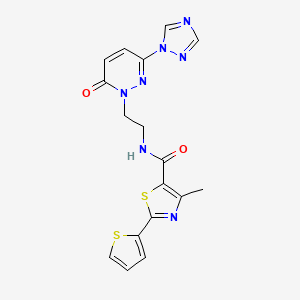
4-methyl-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-2-(thiophen-2-yl)thiazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-2-(thiophen-2-yl)thiazole-5-carboxamide is a useful research compound. Its molecular formula is C17H15N7O2S2 and its molecular weight is 413.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-methyl-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-2-(thiophen-2-yl)thiazole-5-carboxamide is a synthetic derivative that incorporates several pharmacologically active moieties, including triazole, pyridazine, and thiazole rings. This compound has garnered attention for its potential biological activities, particularly in the realms of antimicrobial, anticancer, and anti-inflammatory effects.
Chemical Structure
The structure of the compound can be broken down into its key components:
- Thiazole ring : Known for its diverse biological activities.
- Triazole moiety : Associated with significant pharmacological properties.
- Pyridazine component : Contributes to the compound's overall biological profile.
Antimicrobial Activity
Research indicates that compounds containing triazole and pyridazine rings exhibit notable antimicrobial properties. For instance:
- Triazoles have been widely studied for their antifungal activity, particularly against pathogens such as Candida and Aspergillus species. The presence of the triazole group in our compound suggests a similar potential .
- A study highlighted that derivatives of pyridazine demonstrated antibacterial effects against various strains including Staphylococcus aureus and Escherichia coli, suggesting that our compound may also exhibit such properties .
Anticancer Activity
The anticancer potential of this compound is supported by findings related to its structural components:
- Triazoles have been reported to inhibit specific kinases involved in cancer progression. For example, a related triazolopyridazine derivative showed strong inhibition against the MET kinase with an IC50 value of 4.2 nmol/L .
- The incorporation of thiophene and thiazole rings has been associated with enhanced anticancer activity due to their ability to interact with DNA and inhibit tumor cell proliferation .
Anti-inflammatory Effects
Compounds featuring thiazole and pyridazine structures have been linked to anti-inflammatory activities:
- Studies have shown that pyridazinone derivatives can reduce inflammation markers in vitro and in vivo models . This suggests that our compound may also possess similar anti-inflammatory properties.
Case Studies and Research Findings
特性
IUPAC Name |
4-methyl-N-[2-[6-oxo-3-(1,2,4-triazol-1-yl)pyridazin-1-yl]ethyl]-2-thiophen-2-yl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N7O2S2/c1-11-15(28-17(21-11)12-3-2-8-27-12)16(26)19-6-7-23-14(25)5-4-13(22-23)24-10-18-9-20-24/h2-5,8-10H,6-7H2,1H3,(H,19,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKBDERJFUWOSQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CS2)C(=O)NCCN3C(=O)C=CC(=N3)N4C=NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N7O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














